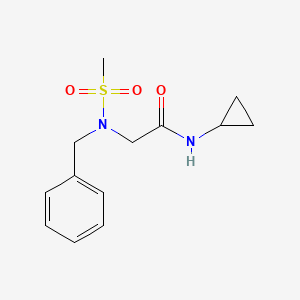![molecular formula C19H16N2S B5125435 2-[(2-methylbenzyl)thio]-1H-naphtho[2,3-d]imidazole](/img/structure/B5125435.png)
2-[(2-methylbenzyl)thio]-1H-naphtho[2,3-d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methylbenzyl)thio]-1H-naphtho[2,3-d]imidazole is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and is commonly referred to as MBTI. The following paper will discuss the synthesis method of MBTI, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
作用機序
The mechanism of action of MBTI is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects
MBTI has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase and protein kinase C. It also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
実験室実験の利点と制限
One of the main advantages of using MBTI in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using MBTI is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are various potential future directions for research on MBTI. One area of interest is the development of novel derivatives with improved solubility and efficacy. Another area of research is the investigation of the potential use of MBTI in combination with other anticancer or anti-inflammatory agents. Furthermore, the development of targeted delivery systems for MBTI could enhance its therapeutic potential.
合成法
The synthesis of MBTI involves the reaction of 2-methylbenzylamine with 1,2-naphthoquinone-4-sulfonic acid in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the desired product. The purity of the synthesized compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
MBTI has been extensively studied for its potential therapeutic applications. One of the main areas of research is its anticancer activity. MBTI has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking the cell cycle.
Another area of research is the potential use of MBTI as an anti-inflammatory agent. MBTI has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-1H-benzo[f]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2S/c1-13-6-2-3-9-16(13)12-22-19-20-17-10-14-7-4-5-8-15(14)11-18(17)21-19/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDAIYHJJJKXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC4=CC=CC=C4C=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[methylenebis(2-chloro-4,1-phenylene)]bis(1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B5125372.png)
![3-[(4-methylphenyl)thio]-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl acetate](/img/structure/B5125374.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)
![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-5,6,7,8-tetrahydro-1-naphthalenamine dihydrochloride](/img/structure/B5125384.png)
![4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5125387.png)

![methyl 2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5125399.png)
![4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125400.png)
![N-cyclopropyl-1'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5125420.png)
![4-[2-(mesityloxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5125421.png)
![N-[4-({[3-(1-azepanyl)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5125442.png)

![5-(2,3-dichlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5125452.png)
![2-[4-({4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinyl]-6-methylnicotinonitrile bis(trifluoroacetate)](/img/structure/B5125454.png)